Product packaging for Dimethyloxosilane(Cat. No.:CAS No. 47956-45-6)

Dimethyloxosilane

Cat. No.: B3425860
CAS No.: 47956-45-6
M. Wt: 74.15 g/mol
InChI Key: SEUDSDUUJXTXSV-UHFFFAOYSA-N
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Description

Dimethylpolysiloxane is a colorless odorless liquid, Floats on water. (USCG, 1999)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6OSi B3425860 Dimethyloxosilane CAS No. 47956-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl(oxo)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C2H6OSi/c1-4(2)3/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

SEUDSDUUJXTXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C[Si](=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C2H6OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID40274001, DTXSID001349043
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Molecular Weight

74.15 g/mol
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Physical Description

Dimethylpolysiloxane is a colorless odorless liquid, Floats on water. (USCG, 1999), COLOURLESS OILY LIQUID.
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
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Boiling Point

greater than 300 °F at 760 mmHg (USCG, 1999)
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Flash Point

275 to 635 °F (USCG, 1999), >110 °C
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Solubility

Solubility in water: none
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Density

0.98 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.91-1.0
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CAS No.

9016-00-6, 47956-45-6, 113540-54-8, 94363-18-5
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Record name Silane, dimethyloxo-
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Melting Point

-50 °C
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Dimethyloxosilane Dimethylsilanone, Ch₃ ₂si=o : Fundamental Chemical Research

Strategies for Transient Generation and Experimental Detection

Gas-Phase Reactions and Spectroscopic Monitoring

The direct observation and characterization of dimethyloxosilane in the gas phase are challenging due to its high reactivity and tendency to dimerize or oligomerize rapidly wikipedia.orgoup.com. However, researchers have employed techniques such as argon matrix isolation at cryogenic temperatures (around 12 K) to stabilize and study this species researchgate.netlookchem.com. In these experiments, this compound is typically generated in situ through methods like the vacuum pyrolysis of specific organosilicon precursors, such as 6-oxa-3-silabicyclohexanes or Diels-Alder adducts of silapyranes with maleic anhydride (B1165640) researchgate.netlookchem.com.

Infrared (IR) spectroscopy has been a crucial tool for identifying and characterizing this compound in these isolated states. By analyzing the vibrational bands, particularly those associated with the Si=O stretching vibration, researchers can confirm the presence of the silanone structure researchgate.netlookchem.com. The detection limits for thermal and kinetic stability have also been determined under specific experimental conditions lookchem.com.

Table 1: Infrared Vibrational Bands of this compound

Vibrational Mode(CH₃)₂Si=O (cm⁻¹)(CD₃)₂Si=O (cm⁻¹)Assignment (Si=O stretch)
Si=O Stretching12101215Primary Assignment
Other Vibrational Bands1244, 1240, 822, 798, 770, 6571032, 1007, 995, 712, 685, 674N/A

Data compiled from lookchem.com and researchgate.net. The band at 1210 cm⁻¹ (or 1215 cm⁻¹ for the deuterated analogue) is assigned to the Si=O stretching vibration, supported by computational force constant and bond order calculations lookchem.com.

Mechanistic Studies of this compound Reactivity

The inherent instability and high reactivity of this compound make it a subject of intense mechanistic investigation, particularly concerning its role as an intermediate in silicon-oxygen chemistry. Its reactivity stems from the polarized Si=O double bond, which can act as both an electrophile at silicon and a nucleophile at oxygen nii.ac.jp.

Pathways of Oligomerization and Polymerization to Siloxanes

One of the most characteristic reactions of this compound is its propensity to oligomerize and polymerize, forming siloxane structures. This process is driven by the desire to achieve more stable bonding arrangements, typically involving Si-O-Si linkages wikipedia.orgpsu.edu. This compound can undergo facile dimerization to form cyclic siloxanes, such as tetramethyldisiloxane, or it can insert into existing Si-O bonds within siloxane chains or rings wikipedia.orgpsu.edu. Hexamethylcyclotrisiloxane (D3), a cyclic siloxane, is often used as a synthetic equivalent for dimethylsilanone and is a key precursor in the ring-opening polymerization that leads to polydimethylsiloxane (B3030410) (PDMS) atamanchemicals.com. The high reactivity of the Si=O unit facilitates these polymerization pathways, making silanones critical intermediates in the formation of silicone polymers arxiv.orgresearchgate.netresearchgate.net.

Reaction Kinetics and Intermediates in Silicon-Oxygen Chemistry

The study of reaction kinetics involving this compound is essential for understanding silicon-oxygen chemistry. As a highly reactive intermediate, its kinetic behavior dictates the pathways and products observed in various silicon-based reactions wikipedia.orgoup.com. Computational methods, such as Density Functional Theory (DFT), play a vital role in elucidating these mechanisms, predicting reaction barriers, and identifying transient intermediates numberanalytics.comfrontiersin.orgresearchgate.net. For instance, the thermal decomposition of polydimethylsiloxane (PDMS) has been shown to generate dimethylsilanone over a broad temperature range, indicating its persistent role as a reactive species in silicon material degradation and transformation arxiv.org. The kinetics of its formation and subsequent reactions, such as insertion into Si-O bonds, are critical for controlling silicone material properties and understanding their decomposition pathways psu.edugelest.com.

Explorations of Si=O Bond Addition Reactions

The Si=O double bond in this compound is highly susceptible to addition reactions with a variety of small molecules, showcasing its electrophilic and nucleophilic character researchgate.netnii.ac.jpgelest.comresearchgate.net. For example, this compound can react with:

Hydrogen (H₂): Insertion into the H-H bond has been observed, leading to more saturated silicon species researchgate.net.

Ozone (O₃) or Nitrous Oxide (N₂O): These can act as oxygen atom transfer agents, leading to further oxidation states or complex formation researchgate.netrsc.orgnih.govresearchgate.net.

Carbon Dioxide (CO₂): Reactions with CO₂ can lead to the formation of carbonate complexes, indicating the nucleophilicity of the oxygen atom in the Si=O bond rsc.orgnih.gov.

Water (H₂O): Addition of water leads to the formation of silanol (B1196071) derivatives researchgate.netnih.gov.

Alkenes and Alkynes: While less reactive with simple alkenes, dienes and alkynes can undergo addition reactions gelest.comnih.gov.

Organosilicon Compounds: Insertion into Si-O, Si-Cl, Si-H, and C-C bonds has been reported, highlighting its broad reactivity spectrum psu.edugelest.com.

These addition reactions underscore the versatility of this compound as a reactive intermediate in synthesizing new silicon-containing compounds and materials. The intrinsic electrophilicity of the silicon atom and the nucleophilicity of the oxygen atom are key features governing these transformations nii.ac.jp.

Q & A

Basic: What established laboratory protocols exist for synthesizing dimethyloxosilane, and how are they validated?

Answer:
Synthesis typically involves hydrolysis of chlorinated precursors (e.g., dimethylchlorosilane) under controlled anhydrous conditions. Key steps include inert atmosphere handling, stoichiometric water addition, and purification via fractional distillation. Validation requires characterization via 1H^1H-NMR (to confirm Si-CH3_3 groups at δ 0.1–0.3 ppm), IR spectroscopy (Si-O-Si stretching at ~1000–1100 cm1^{-1}), and elemental analysis. Reproducibility is ensured by documenting reaction parameters (temperature, solvent ratios) and cross-referencing with published procedures .

Basic: Which spectroscopic techniques are critical for assessing this compound purity, and what are their limitations?

Answer:

  • NMR Spectroscopy : Identifies organic substituents but may miss trace silanol impurities.
  • FT-IR : Detects Si-O-Si backbone integrity but struggles with low-concentration contaminants.
  • GC-MS : Effective for volatile byproducts (e.g., cyclic siloxanes) but requires derivatization for polar impurities.
    Cross-validation with Karl Fischer titration for moisture content is recommended. Documentation must align with journal standards for experimental transparency .

Basic: What are common impurities in this compound synthesis, and how are they systematically identified?

Answer:
Common impurities include residual chlorosilanes, cyclic oligomers (e.g., hexamethycyclotrisiloxane), and moisture-induced silanols. Identification involves:

  • GC-MS : For volatile byproducts.
  • HPLC-ELSD : For non-volatile oligomers.
  • 29Si^{29}Si-NMR : To detect Si-OH groups (δ -50 to -60 ppm).
    Protocols should specify impurity thresholds (e.g., <0.5% cyclic species) and reference analytical standards .

Advanced: How should researchers design experiments to evaluate this compound’s thermal stability under varying atmospheric conditions?

Answer:

  • Controlled Atmosphere TGA : Measure decomposition onset temperatures under N2_2 vs. O2_2.
  • Isothermal Aging : Expose samples to elevated temperatures (e.g., 150°C) and monitor viscosity changes via rheometry.
  • Post-Stability Analysis : Use XPS to detect surface oxidation (Si-O vs. Si-C bonds).
    Document environmental controls (humidity, O2_2 levels) and validate with triplicate runs .

Advanced: How can computational models predict this compound’s reactivity in novel reaction environments?

Answer:

  • DFT Calculations : Optimize transition states for Si-O bond cleavage or nucleophilic attacks.
  • MD Simulations : Model solvation effects in polar vs. nonpolar solvents.
  • Validation : Compare predicted activation energies with experimental Arrhenius plots.
    Studies must disclose software parameters (basis sets, force fields) and align with FAIR data principles .

Advanced: How should contradictions in reported catalytic activity of this compound derivatives be resolved?

Answer:

  • Meta-Analysis : Compare reaction conditions (e.g., catalyst loading, solvent polarity) across studies.
  • Controlled Replication : Reproduce conflicting experiments with standardized reagents.
  • Advanced Characterization : Use EXAFS or solid-state NMR to probe catalyst structure-activity relationships.
    Publish negative results and disclose all raw data to support reproducibility .

Advanced: What strategies exist for modifying this compound’s hydrophobicity while retaining its structural integrity?

Answer:

  • Co-condensation : Introduce fluorinated silanes (e.g., trifluoropropyl) during synthesis.
  • Post-Functionalization : Graft polar groups (e.g., -NH2_2) via hydrosilylation.
  • Characterization : Use contact angle measurements and SAXS to assess surface vs. bulk modifications.
    Report molar ratios and side reactions (e.g., crosslinking) to guide optimization .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Wear fire-resistant gloves (EN 374 standard) and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of volatile siloxanes.
  • Spill Management : Neutralize with dry sand; avoid water to prevent exothermic reactions.
    Reference SDS guidelines for storage (inert atmosphere, <25°C) and disposal .

Advanced: How can researchers ensure reproducibility in this compound-based polymer synthesis?

Answer:

  • Batch Documentation : Record monomer purity, initiator ratios, and mixing speeds.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track polymerization kinetics.
  • Interlab Comparisons : Share protocols via platforms like protocols.io to validate methods.
    Address environmental variability (humidity, temperature) in supplemental data .

Advanced: What mechanistic insights are needed to explain this compound’s role in hybrid material synthesis?

Answer:

  • Kinetic Studies : Use stopped-flow techniques to probe silanol condensation rates.
  • Surface Analysis : Apply AFM or TEM to visualize interface formation in nanocomposites.
  • Isotope Labeling : Track 18O^{18}O-water incorporation to elucidate hydrolysis pathways.
    Publish detailed mechanistic proposals with supporting spectral data .

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